molecular formula C17H14N4O2S2 B4728315 N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide

N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B4728315
M. Wt: 370.5 g/mol
InChI Key: XOUSSBKFOWBITA-UHFFFAOYSA-N
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Description

N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a phenyl group, and a 1,3,4-thiadiazole moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-14(19-17-21-20-16(25-17)11-3-4-11)10-5-7-12(8-6-10)18-15(23)13-2-1-9-24-13/h1-2,5-9,11H,3-4H2,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUSSBKFOWBITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate oxidizing agent.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Coupling with the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the thiophene ring: The thiophene ring can be synthesized via a cyclization reaction involving a suitable diene and a sulfur source.

    Final coupling to form the target compound: The final step involves coupling the thiophene-2-carboxamide with the 1,3,4-thiadiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}thiophene-2-carboxamide

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